

Pyrithiobac-Sodium: An In-depth Technical Guide to its Environmental Fate and Degradation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyrithiobac-sodium*

Cat. No.: *B054995*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of **Pyrithiobac-sodium**, a selective pre- and post-emergence herbicide.[1][2][3] This document summarizes key quantitative data, details experimental protocols for crucial environmental studies, and visualizes the degradation pathways to support further research and environmental risk assessment. **Pyrithiobac-sodium** is primarily used to control a variety of broadleaf weeds in cotton and other crops.[1][2] It functions by inhibiting acetolactate synthase (ALS), an enzyme essential for branched-chain amino acid biosynthesis in plants.[4][5]

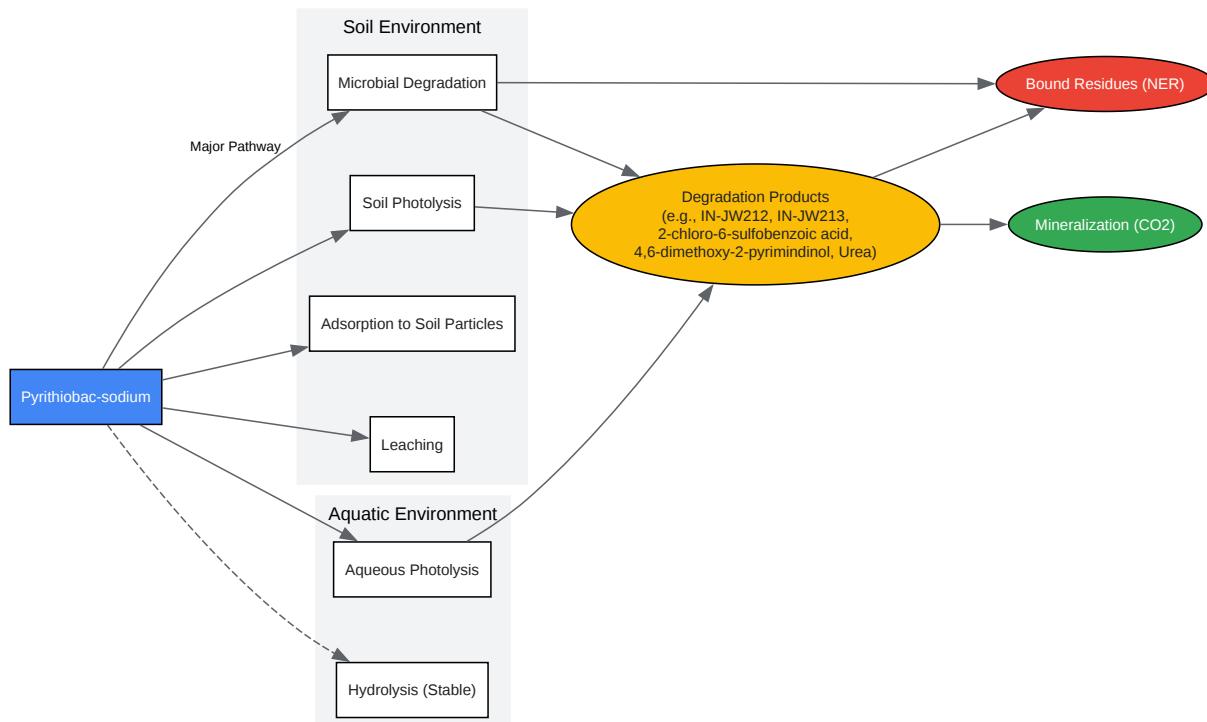
Physicochemical Properties

Understanding the fundamental physicochemical properties of **Pyrithiobac-sodium** is crucial for predicting its behavior in the environment. The compound exhibits high water solubility and a low octanol-water partition coefficient, suggesting a low potential for bioaccumulation in aquatic organisms.[4] Its low vapor pressure indicates that volatilization from soil or water surfaces is not a significant dissipation route.[4][6]

Property	Value	Source
Molecular Formula	C13H10ClN2NaO4S	[7]
Molar Mass	348.74 g/mol	[3] [7]
Melting Point	233-234°C	[7]
Water Solubility	728,000 mg/L (728 g/L) at 20°C and pH 7	[4] [7]
Vapor Pressure	8.97×10^{-13} mmHg at 25°C	[7]
Octanol-Water Partition Coefficient (log Pow)	≤ 4 at 20°C; 0.15 at pH 7	[4] [6]
Henry's Law Constant	2.27×10^{-17} atm·m ³ /mol	[4]

Environmental Degradation Pathways

Pyrithiobac-sodium degrades in the environment through a combination of microbial action, photolysis, and, to a lesser extent, hydrolysis.[\[5\]](#)[\[8\]](#)[\[9\]](#) The primary route of degradation in soil is microbial, leading to the mineralization of the compound to carbon dioxide.[\[1\]](#)[\[2\]](#)[\[5\]](#)



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Environmental fate and degradation pathways of **Pyrithiobac-sodium**.

Degradation in Soil

In soil, **Pyrithiobac-sodium** is primarily degraded by microorganisms, with half-lives ranging from 11 to 160 days depending on conditions.^{[1][4]} Field studies have generally shown more rapid dissipation than laboratory studies, with half-lives between 11 and 46 days.^{[1][5]} The

main degradation pathway involves the separation of the two rings of the molecule, leading to the formation of several minor metabolites and eventual mineralization to CO₂.^{[8][9]}

Soil Degradation Half-Life Data

Condition	Soil Type	Half-Life (days)	Source
Aerobic Laboratory	Silt Loam	60	[1] [10]
Aerobic Laboratory	Various	40 - 160	[4]
Aerobic Field	Silt Clay Loam	14.1	[5]
Aerobic Field	Clay Loam	10.8	[5]
Aerobic Field	Sandy Loam	46	[5]
Aerobic Field	Various	11 - 46	[1]
Anaerobic Aquatic	Flooded Soil	50 - 94	[4]
Soil Photolysis	Not Specified	31 - 55	[4]

Degradation in Water

Pyrithiobac-sodium is stable to hydrolysis at environmentally relevant pH values (pH 5, 7, and 9).^[4] However, it is susceptible to degradation by photolysis in aqueous solutions. The half-life for aqueous photolysis is approximately 13 days.^[4] Degradation in aquatic systems leads to cleavage of the sulfur bridge, yielding metabolites such as 2-chloro-6-sulfobenzoic acid and 4,6-dimethoxy-2-pyrimindinol.^[10]

Aquatic Degradation Half-Life Data

Degradation Process	pH	Half-Life (days)	Source
Hydrolysis	5, 7, 9	Stable	[4]
Aqueous Photolysis	7	13	[4]
Aerobic Aquatic Metabolism	Not Specified	40 - 160	[4]

Mobility in Soil

With a low organic carbon-normalized soil partition coefficient (Koc) of approximately 17.2 mL/g, **Pyrithiobac-sodium** is considered to be mobile in soil.^[4] This suggests a potential for leaching, particularly in coarse-textured soils with low organic matter.^{[4][11]} However, field studies have indicated limited mobility under real-world conditions, which may be attributed to factors not fully captured in laboratory settings.^[1]

Soil Mobility Data

Parameter	Value	Source
Koc (Organic Carbon- Normalized Soil Partition Coefficient)	17.2 mL/g (mean)	[4]
Koc Range	14.7 - 26.9 mL/g	[1]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the environmental fate of **Pyrithiobac-sodium**. The following sections outline the typical experimental protocols for key degradation studies.

Hydrolysis Study

Objective: To determine the rate of abiotic degradation of **Pyrithiobac-sodium** in water at different pH levels.

Methodology:

- Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.
- Test Substance Application: Add a known concentration of **Pyrithiobac-sodium** (radiolabeled or non-labeled) to the buffer solutions.
- Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
- Sampling: Collect samples at predetermined time intervals.

- Analysis: Analyze the samples for the concentration of the parent compound and any major degradation products using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]
- Data Analysis: Calculate the hydrolysis rate constant and the half-life at each pH.

Aqueous Photolysis Study

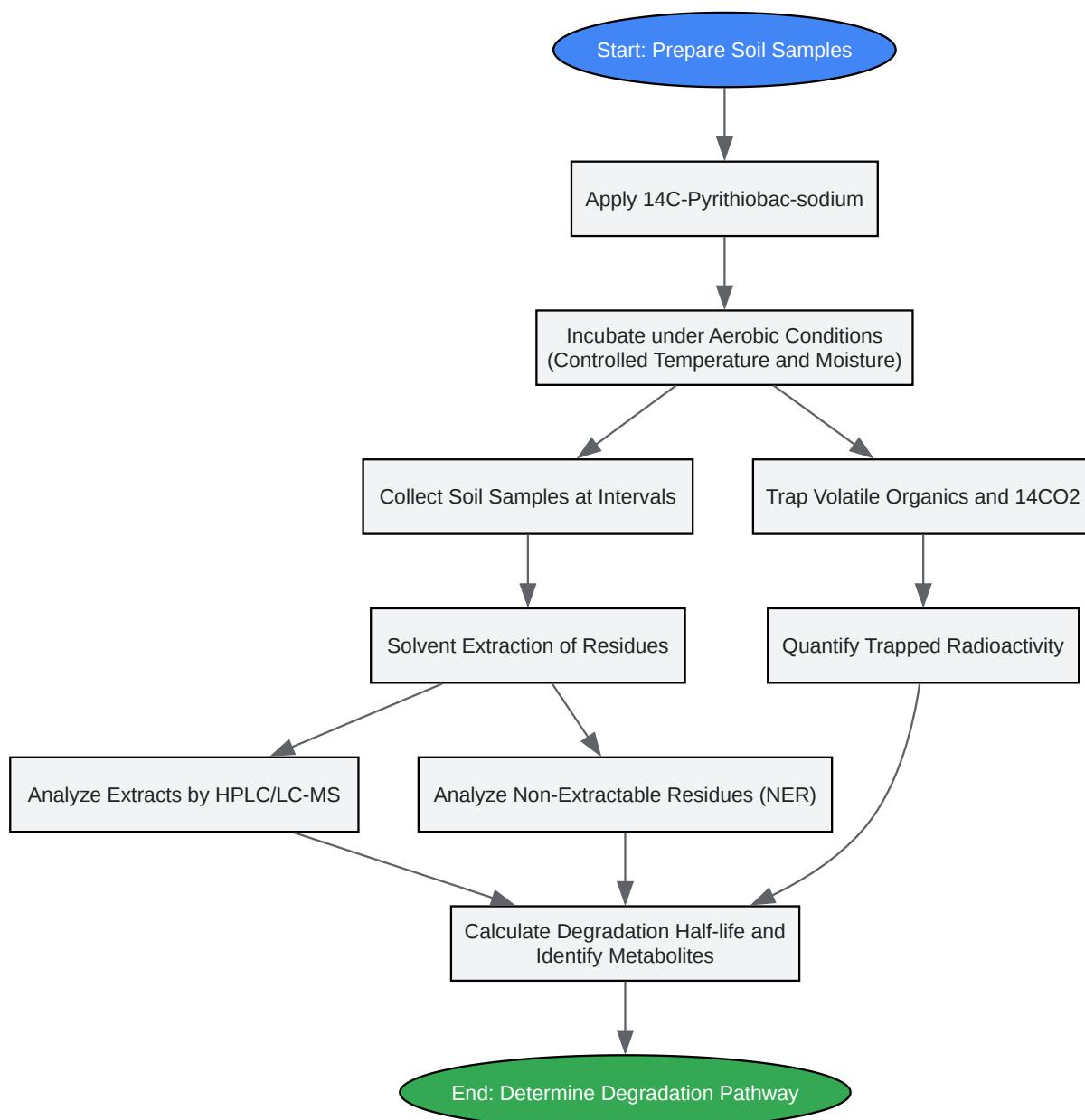
Objective: To determine the rate of degradation of **Pyrithiobac-sodium** in water when exposed to light.

Methodology:

- Test Solution Preparation: Prepare a sterile aqueous solution of **Pyrithiobac-sodium** (radiolabeled or non-labeled) in a buffer at a relevant pH (e.g., pH 7).
- Irradiation: Expose the test solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.
- Dark Control: Prepare identical samples and incubate them in the dark to serve as controls.
- Sampling: Collect samples from both the irradiated and dark control groups at various time points.
- Analysis: Quantify the concentration of **Pyrithiobac-sodium** and its photoproducts in the samples using HPLC or LC-MS.[12][13]
- Data Analysis: Determine the photolysis rate constant and half-life, correcting for any degradation observed in the dark controls.

Aerobic Soil Metabolism Study

Objective: To determine the rate and pathway of microbial degradation of **Pyrithiobac-sodium** in soil under aerobic conditions.



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Workflow for an aerobic soil metabolism study.

Methodology:

- Soil Collection and Preparation: Collect fresh soil from a relevant agricultural area. Sieve the soil and adjust its moisture content to a specified level (e.g., 50-75% of field capacity).
- Test Substance Application: Treat the soil samples with a known amount of ¹⁴C-labeled **Pyrithiobac-sodium**.^[1]
- Incubation: Incubate the treated soil in the dark at a constant temperature (e.g., 20-25°C). Maintain aerobic conditions by ensuring adequate air exchange.
- Volatile Trapping: Use traps containing solutions like sodium hydroxide to capture any evolved ¹⁴CO₂ and other volatile organic compounds.^[10]
- Sampling: At various time intervals, collect replicate soil samples.
- Extraction: Extract the soil samples with appropriate solvents (e.g., a mixture of acetone and ammonium carbonate solution) to separate the parent compound and its metabolites from the soil matrix.^{[14][15]}
- Analysis: Analyze the soil extracts using techniques like HPLC with radiometric detection or LC-MS/MS to identify and quantify **Pyrithiobac-sodium** and its degradation products.^{[16][17]}
- Non-Extractable Residues (NER): Quantify the amount of radioactivity remaining in the soil after extraction to determine the formation of bound residues.
- Data Analysis: Plot the decline of the parent compound over time to calculate the degradation half-life. Identify the major degradation products and quantify their formation and decline.

Conclusion

Pyrithiobac-sodium is a moderately persistent herbicide in the environment.^{[2][3][18]} Its primary degradation pathway in soil is microbial metabolism, while in water, photolysis is the more significant degradation process. Due to its high water solubility and low adsorption to soil, **Pyrithiobac-sodium** has the potential for leaching, although field studies suggest this may be limited. A thorough understanding of its environmental fate, as outlined in this guide, is essential for its responsible use and for conducting accurate environmental risk assessments.

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